molecular formula C23H21NO3 B14195618 3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one CAS No. 919083-18-4

3-[2-(4-Methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one

Cat. No.: B14195618
CAS No.: 919083-18-4
M. Wt: 359.4 g/mol
InChI Key: BWTFHKHREKIIFT-UHFFFAOYSA-N
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Description

Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- is an organosulfur compound with a complex structure that includes a quinoline ring system. This compound is part of the broader class of thioureas, which are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- typically involves the reaction of aniline derivatives with carbon disulfide in an aqueous medium. This method allows for the efficient formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods

On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted thioureas, guanidines, and other sulfur-containing compounds .

Scientific Research Applications

Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- can be compared with other similar compounds such as:

These comparisons highlight the unique properties of Thiourea, [4-(octahydro-1(2H)-quinolinyl)phenyl]- in terms of its chemical reactivity and applications.

Properties

CAS No.

919083-18-4

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[2-(4-methoxyphenoxy)anilino]-1-phenylbut-2-en-1-one

InChI

InChI=1S/C23H21NO3/c1-17(16-22(25)18-8-4-3-5-9-18)24-21-10-6-7-11-23(21)27-20-14-12-19(26-2)13-15-20/h3-16,24H,1-2H3

InChI Key

BWTFHKHREKIIFT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC=C(C=C3)OC

Origin of Product

United States

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